molecular formula C13H9ClF3N3 B3866612 4-chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone

4-chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone

Cat. No. B3866612
M. Wt: 299.68 g/mol
InChI Key: YNDYEFYKMWLLRV-FBCYGCLPSA-N
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Description

4-Chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone is a hydrazone ligand . It is an organic compound that can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid . It will react with malononitrile to form 4-chlorobenzylidenylmalononitrile .


Synthesis Analysis

The hydrazone ligand, 4-chlorobenzaldehyde hydralazine hydrazone (LH), has been synthesized . Initial attempts to synthesize Co+2, Ni+2, Cu+2, and Zn+2 metal complexes of LH resulted in a cyclized triazole product (T) . The synthesis of the desired metal complexes was achieved by using LH in its monohydrochloride salt form (LH.HCl), thus preventing the cyclization of LH to T .


Molecular Structure Analysis

The structure of both the LH and T is characterized by single-crystal X-ray diffraction pattern analysis . On the basis of electronic and magnetic properties of the complexes, a four-coordinate square-planar geometry for Ni+2 complex, while Td geometry for Cu+2 and Zn+2 complex was assigned . Around Co (II) ions, Oh geometry was assigned .


Chemical Reactions Analysis

4-Chlorobenzaldehyde can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid . It will react with malononitrile to form 4-chlorobenzylidenylmalononitrile .


Physical And Chemical Properties Analysis

4-Chlorobenzaldehyde is an organic compound with the chemical formula C7H5ClO . It has a molar mass of 140.57 g·mol −1 . It has a melting point of 47.5 °C (117.5 °F; 320.6 K) and a boiling point of 213.5 °C (416.3 °F; 486.6 K) .

Mechanism of Action

Thiosemicarbazones (TSCs) are very versatile tridentate ligands having the ability to bind transition metal ions by bonding through sulfur and hydrazinic terminal nitrogen atoms . TSC also inhibits ribonucleotide diphosphate reductase (RDR), the enzyme involved in the synthesis of DNA precursors in the mammalian cells .

Safety and Hazards

4-Chlorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3/c14-11-4-1-9(2-5-11)7-19-20-12-6-3-10(8-18-12)13(15,16)17/h1-8H,(H,18,20)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDYEFYKMWLLRV-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone
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4-chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone
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4-chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone
Reactant of Route 4
4-chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone

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